Stereochemistry-Dependent CID System Integration: Only the Correct Enantiomer Enables AP1903/Rimiducid Synthesis
The (S)-enantiomer of 2-(3,4,5-trimethoxyphenyl)butanoic acid is the indispensable chiral building block in the convergent synthesis of AP1903 (Rimiducid), a clinical-stage homodimeric FKBP F36V-selective cross-linker. The (R)-enantiomer (CAS 1212160-00-3) is the antipode; its procurement is essential for applications requiring the opposite stereochemistry or for use as a chiral reference standard. AP1903, constructed from two (S)-enantiomer-derived monomer units, exhibits EC₅₀ = 0.1 nM for apoptosis induction in HT1080 cells expressing FKBP(F36V)-Fas, Kd = 94 pM for F36V-FKBP, and 713-fold selectivity over wild-type FKBP (Kd = 67 nM) . The precursor 3,4,5-trimethoxyphenylacetic acid lacks both the α-ethyl branch and the chiral center, making it structurally incapable of generating the required diastereomer [1].
| Evidence Dimension | Enantiomeric fitness for AP1903 synthesis; downstream CID bioactivity |
|---|---|
| Target Compound Data | (R)-enantiomer (CAS 1212160-00-3): antipode of the (S)-enantiomer used in AP1903; suitable for opposite-stereochemistry applications or as chiral reference |
| Comparator Or Baseline | (S)-enantiomer (CAS 195202-08-5): correct building block for AP1903. AP1903 Kd = 94 pM (F36V-FKBP), EC₅₀ = 0.1 nM (apoptosis), 713-fold selectivity vs. WT-FKBP. 3,4,5-Trimethoxyphenylacetic acid: achiral, cannot produce either diastereomer. |
| Quantified Difference | Binary stereochemical incompatibility: (R)-enantiomer produces incorrect diastereomer in AP1903 convergent synthesis. Phenylacetic acid analog lacks the α-ethyl branch required for the FKBP F36V specificity pocket. |
| Conditions | Convergent synthesis per JP 2000505475 / WO 9731898; fluorescence polarization competition assay for FKBP binding; HT1080-FKBP(F36V)-Fas apoptosis assay |
Why This Matters
For any laboratory synthesizing or utilizing chemical inducers of dimerization based on the FKBP F36V system, procurement of the correct enantiomer is a binary requirement—using the wrong enantiomer or achiral analog results in complete loss of CID bioactivity.
- [1] Drug Synthesis Database (yaozh.com), AP-1903 synthetic route: 3,4,5-trimethoxyphenylacetic acid (IX) alkylated with ethyl iodide to afford racemic trimethoxyphenylbutyric acid (X); subsequent chiral resolution yields (S)-enantiomer (XIII). Based on JP 2000505475 / WO 9731898. View Source
